4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile
Description
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (molecular formula: C₂₀H₂₀BNO₄; molecular weight: 349.19 g/mol) is a boronate ester-functionalized aromatic compound characterized by a formyl group at the 3-position and a benzonitrile moiety at the 4-position of the central phenoxy ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances its utility in Suzuki–Miyaura cross-coupling reactions, a key transformation in medicinal and materials chemistry .
Notably, its synthesis avoids protection/deprotection steps, enabling cost-effective industrial-scale production with improved safety and efficiency compared to traditional methods . The compound has also been identified as an impurity in Crisaborole, a topical phosphodiesterase-4 (PDE4) inhibitor, highlighting its relevance in pharmaceutical quality control .
Properties
IUPAC Name |
4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO4/c1-19(2)20(3,4)26-21(25-19)18-10-9-17(11-15(18)13-23)24-16-7-5-14(12-22)6-8-16/h5-11,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMDXEDJWWVAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141947-89-7 | |
| Record name | 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2141947897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-[3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN55MAL7FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-bromo-3-formylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronate ester intermediate.
Coupling Reaction: The boronate ester is then coupled with 4-bromobenzonitrile using a Suzuki-Miyaura cross-coupling reaction. This step also employs a palladium catalyst and a base, typically in an organic solvent like toluene or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: 4-(3-Carboxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile.
Reduction: 4-(3-Hydroxymethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its boron-containing functionality allows it to participate in various coupling reactions:
- Suzuki Coupling Reactions : The dioxaborolane group can undergo Suzuki cross-coupling reactions with aryl halides to form biaryl compounds. This is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
Research has shown that derivatives of this compound can be employed to synthesize biaryl compounds with high yields under mild conditions using palladium catalysts. This method is advantageous for forming carbon-carbon bonds in an efficient manner.
Material Science
The incorporation of this compound into materials science has led to the development of advanced materials with unique properties:
- Conjugated Polymers : The compound can be polymerized to create conjugated polymers that exhibit excellent electronic properties. These polymers are valuable in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Properties of Conjugated Polymers Derived from the Compound
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Excellent |
| Optical Absorption | Broad spectrum |
| Application | OLEDs, OPVs |
Medicinal Chemistry
In medicinal chemistry, the compound's unique structure allows it to act as a potential pharmacophore:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound display cytotoxic effects against various cancer cell lines. The presence of the nitrile group may enhance its interaction with biological targets.
Case Study: Anticancer Activity
A study demonstrated that modifications to the compound's structure could lead to increased potency against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Environmental Applications
The compound has potential applications in environmental remediation:
- Adsorption of Pollutants : Research indicates that materials derived from this compound can effectively adsorb organic pollutants from water due to their porous nature and high surface area.
Table 2: Adsorption Capacities
| Pollutant Type | Adsorption Capacity |
|---|---|
| Iodine | 3533 mg/g |
| Organic Micropollutants | High efficiency |
Mechanism of Action
The mechanism of action of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The compound is compared to analogs bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and benzonitrile moiety but differing in substituents and linkage patterns. Key examples include:
Table 1: Structural and Functional Comparison
Physical and Electronic Properties
- Molecular Weight : The target compound’s higher molecular weight (349.19 vs. 229.08–315.07) reflects its extended conjugation, impacting solubility and crystallinity.
Biological Activity
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile is , with a molecular weight of approximately 349.19 g/mol. The compound features a dioxaborolane moiety which is known for its reactivity in various organic transformations.
The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that compounds containing boron functionalities can inhibit cancer cell growth by interfering with cellular signaling pathways.
- Antioxidant Activity : The presence of the dioxaborolane group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Targeting Specific Enzymes : The phenoxy and nitrile groups may allow for selective binding to enzymes involved in cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study explored the synthesis and biological assessment of various thalidomide derivatives, including those similar in structure to 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile. These derivatives demonstrated significant growth inhibition in hepatocellular carcinoma (HCC) cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. The mechanism involved alterations in key signaling phosphoproteins related to cell proliferation and motility .
Case Study 2: Oxidative Stress Protection
Another investigation assessed the antioxidant properties of boron-containing compounds in cellular models subjected to oxidative stress. Results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cellular viability under stress conditions .
Synthesis Pathways
The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile typically involves the following steps:
- Formation of Dioxaborolane : The initial step involves creating the dioxaborolane moiety through pinacol coupling reactions.
- Coupling Reaction : The phenoxy group is introduced via nucleophilic substitution reactions.
- Final Formylation : The compound is then functionalized with a formyl group using standard formylation techniques.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile?
- Methodology : Synthesis typically involves sequential substitution reactions. For example, a two-step process may include:
Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂ as a catalyst and 1,4-dioxane as a solvent at 80–100°C) .
Formylation : Installing the aldehyde group using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .
- Challenges : Air- and moisture-sensitive intermediates require inert conditions (argon/nitrogen atmosphere). Purification via column chromatography is critical due to side reactions (e.g., deborylation).
Q. How can researchers confirm the identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ 10–11 ppm, boronate ester signals at δ 1.0–1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₁BNO₄: 370.16 g/mol).
- FT-IR : Detect functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .
Q. What are the recommended handling and storage protocols for this compound?
- Storage : Under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent degradation .
- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. PPE (gloves, goggles) is mandatory due to potential toxicity .
Advanced Research Questions
Q. How does the boronate ester group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety facilitates Suzuki-Miyaura couplings by stabilizing the boronate intermediate. Key factors:
- Transmetalation Efficiency : Electron-withdrawing groups (e.g., nitrile) enhance reactivity with Pd(0) catalysts .
- Steric Effects : Methyl groups on the boronate ester reduce undesired protodeboronation .
Q. What computational methods are used to predict reaction pathways involving this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate transition states for boronate ester activation and coupling steps (e.g., B3LYP/6-31G* level) .
- Reaction Path Sampling : Identify optimal solvent systems (e.g., THF vs. DMF) through solvation energy calculations .
- Validation : Compare computed NMR shifts (e.g., GIAO method) with experimental data to refine mechanistic models .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Example : Discrepancies in ¹³C NMR signals for nitrile-bearing derivatives may arise from solvent polarity or tautomerism.
- Resolution :
Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers) .
X-ray Crystallography : Confirm solid-state structure (e.g., C≡N bond length ~1.15 Å) .
Q. What strategies optimize regioselectivity in functionalizing the aldehyde group?
- Directed Functionalization : Use the aldehyde as a directing group for C-H activation. Example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
